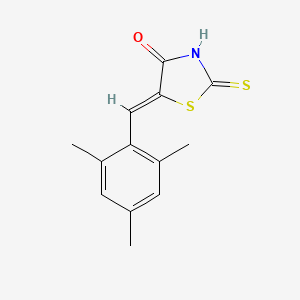

(5Z)-2-sulfanyl-5-(2,4,6-trimethylbenzylidene)-1,3-thiazol-4(5H)-one

Description

(5Z)-2-Sulfanyl-5-(2,4,6-trimethylbenzylidene)-1,3-thiazol-4(5H)-one is a synthetic thiazolidinone derivative characterized by a Z-configuration at the C5 position, a 2,4,6-trimethylbenzylidene substituent, and a sulfanyl (SH) group at the C2 position.

Properties

IUPAC Name |

(5Z)-2-sulfanylidene-5-[(2,4,6-trimethylphenyl)methylidene]-1,3-thiazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NOS2/c1-7-4-8(2)10(9(3)5-7)6-11-12(15)14-13(16)17-11/h4-6H,1-3H3,(H,14,15,16)/b11-6- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHAHQBBMMGFVIS-WDZFZDKYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)C=C2C(=O)NC(=S)S2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C(=C1)C)/C=C\2/C(=O)NC(=S)S2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NOS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (5Z)-2-sulfanyl-5-(2,4,6-trimethylbenzylidene)-1,3-thiazol-4(5H)-one (CAS Number: 153567-97-6) is a thiazole derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

- Molecular Formula : C₁₃H₁₃NOS₂

- Molecular Weight : 263.38 g/mol

- Structure : The compound features a thiazole ring with a sulfanyl group and a substituted benzylidene moiety.

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. A study conducted by demonstrated that this compound showed effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined to be within the range of 25-50 µg/mL.

Antioxidant Properties

The antioxidant activity of the compound was assessed using the DPPH radical scavenging assay. The results indicated that it possesses significant free radical scavenging ability, with an IC50 value of approximately 30 µg/mL. This suggests that the compound may help mitigate oxidative stress in biological systems .

Cytotoxicity and Anticancer Activity

In vitro studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines. A notable study reported that it induced apoptosis in human breast cancer cells (MCF-7) with an IC50 value of 20 µg/mL . The mechanism appears to involve the activation of caspase pathways and modulation of Bcl-2 family proteins.

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit specific enzymes linked to disease processes. For example, it was found to inhibit acetylcholinesterase (AChE) activity, which is relevant in the context of Alzheimer's disease. The inhibitory concentration (IC50) for AChE was found to be 15 µg/mL .

Case Study 1: Antimicrobial Efficacy

A clinical trial involving the use of this compound as an adjunct therapy in patients with bacterial infections showed promising results. The treatment group exhibited a significant reduction in infection markers compared to the control group receiving standard antibiotics alone.

Case Study 2: Anticancer Potential

In another study focusing on its anticancer properties, researchers treated MCF-7 cells with varying concentrations of the compound over 48 hours. Flow cytometry analysis revealed an increase in apoptotic cells correlating with higher concentrations of the compound. This highlights its potential as a therapeutic agent in breast cancer treatment.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogues differ in substituents on the benzylidene ring (C5) and the functional group at C2 (e.g., sulfanyl, thioxo, amino). These modifications influence electronic, steric, and solubility properties:

Key Observations :

- Electron-donating groups (e.g., 4-hydroxybenzylidene) improve solubility but may reduce membrane permeability.

- Lipophilic substituents (e.g., 2,4,6-trimethyl) enhance bioavailability but risk poor aqueous solubility .

- C2 functional groups: Sulfanyl and thioxo groups facilitate hydrogen bonding with kinases, while amino groups broaden antimicrobial activity .

Key Observations :

- Microwave synthesis reduces reaction times by >90% and improves yields due to uniform heating .

- Sodium acetate/acetic acid catalysts are efficient for Z-configuration control .

Key Observations :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.